Cas no 1199815-09-2 (2-(1,2-dihydroxypropyl)-4,8,8-trimethyl-1-oxaspiro[2.5]oct-4-en-6-one)

2-(1,2-dihydroxypropyl)-4,8,8-trimethyl-1-oxaspiro[2.5]oct-4-en-6-one structure
1199815-09-2 structure
Product name:2-(1,2-dihydroxypropyl)-4,8,8-trimethyl-1-oxaspiro[2.5]oct-4-en-6-one
CAS No:1199815-09-2
MF:C13H20O4
MW:240.2955
CID:2060714
PubChem ID:131845506

2-(1,2-dihydroxypropyl)-4,8,8-trimethyl-1-oxaspiro[2.5]oct-4-en-6-one Chemical and Physical Properties

Names and Identifiers

    • 2-(1,2-dihydroxypropyl)-4,8,8-trimethyl-1-oxaspiro[2.5]oct-4-en-6-one
    • Unedone
    • AKOS040762466
    • 1199815-09-2
    • F94009
    • 2-(1,2-dihydroxypropyl)-4,4,8-trimethyl-1-oxaspiro[2.5]oct-7-en-6-one
    • CS-0158777
    • Inchi: InChI=1S/C13H20O4/c1-7-5-9(15)6-12(3,4)13(7)11(17-13)10(16)8(2)14/h5,8,10-11,14,16H,6H2,1-4H3
    • InChI Key: LDFIUMMLDMSDPH-UHFFFAOYSA-N
    • SMILES: CC1=CC(=O)CC(C12C(O2)C(C(C)O)O)(C)C

Computed Properties

  • Exact Mass: 240.13615911g/mol
  • Monoisotopic Mass: 240.13615911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 385
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 70.1Ų

Experimental Properties

  • Color/Form: Oil

2-(1,2-dihydroxypropyl)-4,8,8-trimethyl-1-oxaspiro[2.5]oct-4-en-6-one Security Information

2-(1,2-dihydroxypropyl)-4,8,8-trimethyl-1-oxaspiro[2.5]oct-4-en-6-one PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TargetMol Chemicals
TN5203-5 mg
Unedone
1199815-09-2 98%
5mg
¥ 3,560 2023-07-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
U27320-5mg
2-(1,2-dihydroxypropyl)-4,8,8-trimethyl-1-oxaspiro[2.5]oct-4-en-6-one
1199815-09-2 ,93.0%
5mg
¥5120.0 2023-09-06
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN5203-1 mg
Unedone
1199815-09-2
1mg
¥2595.00 2022-04-26
TargetMol Chemicals
TN5203-1 mL * 10 mM (in DMSO)
Unedone
1199815-09-2 98%
1 mL * 10 mM (in DMSO)
¥ 3660 2023-09-15
TargetMol Chemicals
TN5203-1 ml * 10 mm
Unedone
1199815-09-2
1 ml * 10 mm
¥ 3660 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
U27320-5 mg
2-(1,2-dihydroxypropyl)-4,8,8-trimethyl-1-oxaspiro[2.5]oct-4-en-6-one
1199815-09-2
5mg
¥5120.0 2021-09-07
TargetMol Chemicals
TN5203-5mg
Unedone
1199815-09-2
5mg
¥ 3560 2024-07-19

2-(1,2-dihydroxypropyl)-4,8,8-trimethyl-1-oxaspiro[2.5]oct-4-en-6-one Related Literature

Additional information on 2-(1,2-dihydroxypropyl)-4,8,8-trimethyl-1-oxaspiro[2.5]oct-4-en-6-one

Comprehensive Overview of 2-(1,2-dihydroxypropyl)-4,8,8-trimethyl-1-oxaspiro[2.5]oct-4-en-6-one (CAS No. 1199815-09-2)

In the realm of organic chemistry, 2-(1,2-dihydroxypropyl)-4,8,8-trimethyl-1-oxaspiro[2.5]oct-4-en-6-one (CAS No. 1199815-09-2) stands out as a compound of significant interest due to its unique structural features and potential applications. This spirocyclic compound combines a 1-oxaspiro[2.5]octane core with a dihydroxypropyl substituent, making it a versatile candidate for research in pharmaceutical intermediates, flavor and fragrance development, and material science. Its CAS number 1199815-09-2 serves as a critical identifier for researchers and industries seeking high-purity compounds for specialized applications.

The growing demand for bioactive spirocyclic compounds has placed 2-(1,2-dihydroxypropyl)-4,8,8-trimethyl-1-oxaspiro[2.5]oct-4-en-6-one in the spotlight. Recent studies highlight its potential as a chiral building block in asymmetric synthesis, a topic frequently searched in AI-driven drug discovery platforms. The compound's enone moiety and steric hindrance contribute to its reactivity, enabling selective transformations that align with green chemistry principles—a trending topic among sustainability-focused researchers.

From a spectroscopic characterization perspective, this compound exhibits distinctive NMR peaks and mass fragmentation patterns, which are often queried in academic databases. Its logP value and hydrogen bonding capacity make it relevant to QSAR modeling, addressing common questions about molecular property prediction in computational chemistry forums. The oxaspiro[2.5]octane scaffold also draws attention in terpene-derived fragrance research, coinciding with rising consumer interest in natural-inspired aroma chemicals.

Industrial applications of CAS 1199815-09-2 extend to advanced polymer modifiers, where its rigid spiro structure enhances thermal stability—a key concern in high-performance material discussions. Patent literature reveals its utility in photoinitiator systems, connecting to searches about UV-curable coatings. Furthermore, the compound's stereochemical complexity makes it a case study in chromatographic separation techniques, frequently mentioned in HPLC method development guides.

Quality control protocols for 2-(1,2-dihydroxypropyl)-4,8,8-trimethyl-1-oxaspiro[2.5]oct-4-en-6-one emphasize residual solvent analysis and isomeric purity, addressing regulatory requirements in GMP synthesis. These aspects resonate with laboratory professionals searching for analytical validation standards. The compound's stability under various pH conditions also features in formulation science queries, particularly for controlled-release systems.

Emerging research explores the compound's metabolic pathways in biological systems, linking to ADME prediction tools—a hot topic in preclinical research communities. Its Michael acceptor capability sparks discussions in proteomics forums investigating covalent inhibitor design. These interdisciplinary connections demonstrate how CAS 1199815-09-2 bridges chemical synthesis with cutting-edge life science applications.

For synthetic chemists, optimizing the yield of 2-(1,2-dihydroxypropyl)-4,8,8-trimethyl-1-oxaspiro[2.5]oct-4-en-6-one involves catalyst screening and reaction engineering—topics dominating process chemistry symposiums. The compound's crystallization behavior also attracts attention in polymorphism studies, crucial for intellectual property protection in fine chemicals. These technical dimensions align with frequent searches about scale-up challenges in specialty chemical production.

Environmental fate studies of this oxaspiro compound contribute to biodegradability prediction models, responding to industry demands for eco-friendly chemicals. Its vapor pressure and soil adsorption coefficients are parameters often requested in regulatory compliance documentation. Such data supports the compound's inclusion in sustainable chemistry initiatives, a major focus area for ESG-conscious manufacturers.

In analytical markets, reference standards of 1199815-09-2 serve mass spectrometry laboratories developing high-resolution calibration methods. The compound's fragmentation ions provide valuable data for untargeted metabolomics workflows, addressing a surge in omics technology adoption. This application niche underscores the molecule's role in advancing precision measurement techniques.

The structural novelty of 2-(1,2-dihydroxypropyl)-4,8,8-trimethyl-1-oxaspiro[2.5]oct-4-en-6-one continues to inspire medicinal chemistry hypotheses, particularly regarding target engagement strategies for protein-protein interactions. Its three-dimensional architecture offers lessons in conformational analysis, a subject of numerous molecular modeling tutorials. As research evolves, this compound exemplifies how complex small molecules drive innovation across scientific disciplines.

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